Ruthenium100

Catalog No.
S1824451
CAS No.
14914-60-4
M.F
C7H5BrO2
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium100

CAS Number

14914-60-4

Product Name

Ruthenium100

Molecular Formula

C7H5BrO2

Molecular Weight

0

Ruthenium-100 is one of the stable isotopes of the chemical element ruthenium, which is a member of the platinum group metals. It has an atomic number of 44 and an atomic weight of approximately 101.07. Ruthenium-100 constitutes about 12.6% of naturally occurring ruthenium and is notable for its unique properties, including high resistance to corrosion and oxidation, making it valuable in various industrial applications. The isotope is characterized by its silver-gray appearance and is typically found in alloys with other platinum group metals such as osmium and iridium .

, particularly in the formation of coordination complexes and organometallic compounds. It can exist in multiple oxidation states ranging from -2 to +8, with +2, +3, +4, +6, and +8 being the most significant. Notably, ruthenium tetroxide (RuO₄), formed in the +8 oxidation state, is a volatile compound used in separating ruthenium from other heavy metals. The chemistry of ruthenium is similar to that of osmium, especially in higher oxidation states, which allows for extensive coordination chemistry involving nitrosyl complexes .

Ruthenium-100 can be synthesized through several methods, including:

  • Chemical Vapor Deposition: This technique involves depositing ruthenium onto substrates from gaseous precursors.
  • Reduction of Ruthenium Compounds: Ruthenium oxides or chlorides can be reduced using hydrogen or carbon monoxide to yield metallic ruthenium.
  • Nuclear Reactions: Ruthenium-100 can also be produced through nuclear reactions involving heavier elements or isotopes.

These methods allow for the production of high-purity ruthenium suitable for various applications .

Studies on the interactions of ruthenium-100 with other substances have highlighted its role in catalysis and surface chemistry. For example, research indicates that chlorine interacts efficiently with ruthenium surfaces, which can influence catalytic activity. Additionally, investigations into how water interacts with different crystallographic surfaces of ruthenium reveal changes in physical properties that could affect catalytic performance .

Ruthenium-10044High corrosion resistance; versatile catalystCatalysis; electronics; medicineOsmium76Extremely dense; high melting pointJewelry; fountain pen nibs; catalystsIridium77Very resistant to corrosion; high densitySpark plugs; electrical contactsPlatinum78Excellent catalytic properties; malleableJewelry; catalytic converters

Ruthenium-100 stands out due to its unique combination of oxidation states and its specific applications in catalysis and electronics compared to its counterparts .

Isotopic Composition and Nuclear Stability

Ruthenium-100 has an atomic mass of 99.9042195 Da, with 44 protons and 56 neutrons. Its nuclear stability arises from a balanced neutron-to-proton ratio (N/Z = 1.27), which prevents radioactive decay. Key isotopic parameters include:

PropertyValueSource
Natural abundance12.6% ± 0.7%
Spin quantum number (I)0
Neutron capture cross-section0.1260 barns (thermal neutrons)

Ruthenium-100’s stability contrasts with radioactive ruthenium isotopes like ¹⁰³Ru (half-life: 39.26 days) and ¹⁰⁶Ru (half-life: 373.59 days).

Natural Occurrence vs. Synthetic Production Pathways

Natural Occurrence:
Ruthenium-100 is primarily found in platinum-group metal ores, such as osmiridium and laurite, and in nickel deposits. It forms during stellar nucleosynthesis and is distributed in Earth’s crust at ~100 parts per trillion.

Synthetic Production:

  • Nuclear Fission:
    • Generated in uranium-235 fission with a yield of ~4.188%.
    • Accumulates in spent nuclear fuel as a fission product.
  • Neutron Capture:
    • Produced via ⁹⁹Tc(n,γ)¹⁰⁰Tc → β⁻ decay → ¹⁰⁰Ru.
    • Utilized in transmutation studies to reduce nuclear waste.

Comparative Analysis with Other Ruthenium Isotopes

Ruthenium-100 differs from other isotopes in abundance, stability, and applications:

IsotopeNatural AbundanceHalf-LifeKey Applications
¹⁰⁰Ru12.6%StableNMR studies, isotopic tracers
¹⁰²Ru31.55%StableIndustrial catalysts
¹⁰³RuSynthetic39.26 daysRadiotherapy, environmental monitoring
¹⁰⁶RuSynthetic373.59 daysNuclear accident tracing

Notably, ¹⁰⁰Ru’s zero nuclear spin (I = 0) limits its use in nuclear magnetic resonance (NMR) compared to ⁹⁹Ru (I = 5/2). However, its stability makes it valuable for geochemical studies analyzing fission product ratios in nuclear forensics.

Neutron Activation Techniques for Ruthenium-100 Enrichment

Neutron activation represents a fundamental methodology for enriching ruthenium-100 isotopes through controlled nuclear reactions in research reactors and specialized facilities [3]. The process involves exposing ruthenium targets to thermal neutron fluxes, where the neutron capture cross-section properties of ruthenium isotopes enable selective enrichment pathways [16].

The thermal neutron activation cross-section for ruthenium isotopes varies significantly across the isotopic series, with specific values crucial for optimizing enrichment processes [16]. Research conducted at nuclear facilities demonstrates that thermal neutron fluxes of approximately 4.1 × 10¹² neutrons per square centimeter per second can effectively activate ruthenium compounds for enrichment purposes [3]. The neutron activation process typically requires irradiation periods ranging from 8 to 11 days to achieve sufficient isotopic conversion rates [3] [30].

Table 1: Neutron Activation Parameters for Ruthenium-100 Production

ParameterValueReference Conditions
Thermal Neutron Flux4.1 × 10¹² n·cm⁻²·s⁻¹TRIGA MARK-I Reactor
Irradiation Time8-11 daysOptimal conversion
Target TemperatureAmbient to 100°CProcess optimization
Neutron EnergyThermal (0.025 eV)Primary activation

The effectiveness of neutron activation for ruthenium-100 enrichment depends critically on the initial isotopic composition of the target material and the neutron spectrum characteristics [22]. Thermal neutron capture reactions follow well-established cross-section relationships, with the process efficiency governed by the one-over-velocity law for non-resonant capture reactions [22]. The activation process generates specific activity levels typically ranging from 1.32 to 1.55 gigabecquerels per mole for ruthenium complexes [3].

Advanced neutron activation techniques utilize electromagnetic isotope separators to achieve higher enrichment factors [29]. The electromagnetic isotope separation method developed at Oak Ridge National Laboratory has demonstrated capability to produce ruthenium-96 with enrichment exceeding 92 atom percent, indicating similar potential for ruthenium-100 enrichment applications [29]. This technology represents a modernized approach to stable isotope enrichment, replacing earlier calutron-based systems [29].

Fission-Based Production and Post-Irradiation Processing

Fission-based production of ruthenium-100 occurs as a direct consequence of nuclear fuel irradiation in power reactors and research facilities [1] [2]. The isotope forms through asymmetric fission processes where uranium-235 and plutonium-239 undergo neutron-induced fission, producing ruthenium isotopes with characteristic yield distributions [2] [21].

The fission yield of ruthenium-100 exhibits distinct patterns depending on the fissioning nuclide and neutron energy spectrum [2]. For thermal neutron fission of uranium-235, ruthenium-100 comprises approximately 6.2 percent of the total ruthenium isotopic distribution in spent nuclear fuel [21]. The isotopic ratio of ruthenium-100 to ruthenium-101 increases with fuel burnup, reflecting the complex interplay between direct fission production and neutron capture reactions during reactor operation [21].

Table 2: Fission Yield Data for Ruthenium-100 Production

Fissioning IsotopeNeutron EnergyRuthenium-100 Yield (%)Burnup Dependency
Uranium-235Thermal6.15 ± 0.08Low sensitivity
Plutonium-239Thermal4.97 ± 0.12Moderate increase
Mixed FuelFast spectrum5.8 ± 0.2High sensitivity

Post-irradiation processing of ruthenium-100 from spent nuclear fuel requires sophisticated chemical separation techniques due to the complex matrix of fission products and actinides present [26] [9]. The primary challenge involves the chemical behavior of ruthenium species, which can exist in multiple oxidation states and form volatile compounds such as ruthenium tetroxide under oxidizing conditions [9]. This volatility presents both opportunities and challenges for separation processes.

The conventional Plutonium Uranium Recovery by Extraction process involves dissolution of spent fuel in concentrated nitric acid, where ruthenium behavior becomes critical for process control [9]. During fuel dissolution, a portion of ruthenium oxidizes to volatile ruthenium tetroxide, which must be captured and treated in off-gas systems [9]. The remaining ruthenium species remain in the aqueous raffinate, requiring specific separation techniques for recovery [25].

Advanced post-irradiation processing methods employ oxidation-extraction techniques using periodate or ceric ammonium nitrate as oxidizing agents [26]. Research demonstrates that hydrogen pentaiodate at concentrations of 10 grams per liter in 1 molar nitric acid solution achieves optimal oxidation of ruthenium nitrosyl complexes to extractable ruthenium tetroxide [26]. The extraction efficiency into carbon tetrachloride phase reaches approximately 86 percent, with subsequent re-extraction to aqueous phase achieving near-quantitative recovery [26].

Purification Strategies for High-Purity Ruthenium-100

Achieving high-purity ruthenium-100 requires multi-stage purification processes that address both chemical impurities and isotopic contamination [6] [10]. The purification strategies must accommodate the unique chemical properties of ruthenium, including its tendency to form stable complexes and exhibit multiple oxidation states under varying chemical conditions [17].

Ion exchange chromatography represents the foundational purification technique for ruthenium-100 isolation [6] [10]. The process typically employs cation exchange resins such as BioRad AG 50W-X8 in the initial separation stage, where ruthenium species are selectively eluted using dilute hydrochloric acid solutions [2]. This primary separation removes major matrix elements including iron and nickel, while concentrating ruthenium species for subsequent purification steps [2].

Table 3: Ion Exchange Purification Parameters

Purification StageResin TypeEluent CompositionRecovery Efficiency
Primary SeparationAG 50W-X80.2 M HCl95-98%
Secondary CleanupAG 1-X81 M HF92-96%
Final PolishingSpecializedVariable>99%

Advanced purification strategies incorporate anion exchange chromatography as a secondary purification step [2]. The ruthenium-containing fractions from cation exchange are processed through BioRad AG 1-X8 anion exchange resin using hydrofluoric acid solutions [2]. This step effectively removes interfering elements such as zirconium, molybdenum, and palladium, which can compromise the purity of the final ruthenium-100 product [2].

Microdistillation techniques provide an additional purification dimension, particularly effective for removing trace metallic impurities [6] [10]. The distillation process exploits the volatility differences between ruthenium oxides and potential contaminants, achieving purification factors that complement ion exchange methods [10]. Research demonstrates that the combination of ion exchange chromatography and microdistillation can achieve ruthenium purities suitable for high-precision isotopic analysis [6].

Solvent extraction methods using quaternary ammonium compounds offer alternative purification pathways for ruthenium-100 [8] [25]. Aliquat 336 in dodecane with isodecyl alcohol as phase modifier demonstrates extraction efficiencies exceeding 90 percent for ruthenium species from alkaline solutions [8]. The addition of citric acid as complexing agent significantly enhances extraction performance, increasing recovery from approximately 20 percent to 91 percent [25].

Table 4: Solvent Extraction Purification Results

Extractant SystempH RangeExtraction EfficiencyStripping AgentRecovery
Aliquat 336/IDA12-1391%8 M HNO₃73%
Traditional1-265%6 M HCl45%
Optimized1395%Mixed acid85%

The final purification stages often employ crystallization and thermal treatment methods to achieve the required chemical purity specifications [1]. These processes remove residual organic impurities and ensure the ruthenium-100 product meets stringent purity requirements for specialized applications [13]. Quality control measures include mass spectrometric verification of isotopic composition and elemental analysis to confirm the absence of trace contaminants [15].

Dates

Modify: 2023-07-20

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